Trans-2-benzoyl-cyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-benzoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZSGYYDOQYLNR-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-2-benzoyl-cyclopropanecarboxylic acid can be synthesized starting from cinnamic acid. The synthetic route involves several steps:
Esterification: Cinnamic acid is first esterified to form cinnamate ester.
Cyclopropanation: The ester undergoes cyclopropanation to form a racemic mixture of 2-phenylcyclopropanecarboxylate.
Hydrolysis: The ester is then hydrolyzed to yield racemic 2-phenylcyclopropanecarboxylic acid.
Chiral Resolution: The racemic mixture is resolved into its enantiomers to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic route, with optimizations for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Trans-2-benzoyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzoyl derivatives and carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted cyclopropanecarboxylic acids.
Scientific Research Applications
Trans-2-benzoyl-cyclopropanecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-benzoyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds and hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Key Observations:
Synthesis Complexity :
- The phenyl derivative (trans-2-phenyl) is synthesized via cyclopropanation of cinnamic acid, requiring chiral resolution to isolate the trans-isomer . In contrast, asymmetric cyclopropanation methods (e.g., using styrene as a limiting reagent) enable direct stereocontrol, as demonstrated in related compounds .
- Fluorinated analogs (e.g., difluoromethyl) likely involve specialized reagents to introduce fluorine atoms, which enhance metabolic stability and electronic properties .
Stereochemical Considerations :
- The trans-configuration is thermodynamically favored in cyclopropane derivatives due to reduced steric strain. However, achieving enantiopure forms often requires resolution techniques or asymmetric catalysis .
- highlights the existence of multiple stereoisomers (e.g., (1R,2S) and (1S,2R)), emphasizing the need for precise synthetic control in pharmaceutical applications .
Physicochemical and Functional Differences
- Difluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, making such analogs valuable in drug design .
Steric and Solubility Profiles :
- Biphenyl-substituted derivatives (e.g., CAS 2227911-76-2) exhibit increased steric bulk, which may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .
Biological Activity
Trans-2-benzoyl-cyclopropanecarboxylic acid is a compound of interest due to its unique cyclopropane structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a benzoyl group and a carboxylic acid functionality. This specific arrangement contributes to its biological activity, as cyclopropane derivatives often exhibit unique interactions with biological targets.
Pharmacological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. Studies show that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.
3. Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, the compound also demonstrates antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes .
The biological activities of this compound are likely mediated through various mechanisms:
- Receptor Modulation: The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
- Enzyme Inhibition: It may inhibit enzymes associated with cancer progression and inflammation, thereby exerting its therapeutic effects.
Case Studies
Several studies have investigated the effects of this compound in animal models:
- Mouse Models of Cancer: In forced swim tests, administration of the compound resulted in decreased immobility time, indicating potential antidepressant-like effects alongside its anticancer properties .
- Inflammation Models: In models of acute inflammation, this compound significantly reduced edema formation compared to control groups, highlighting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing high-purity trans-2-benzoyl-cyclopropanecarboxylic acid, and how can stereochemical integrity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the reaction of diazoacetates with substituted alkenes. To ensure stereochemical control, reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized. For example, chiral auxiliaries or enantioselective catalysts can enforce the trans-configuration. Post-synthesis, techniques like chiral HPLC or X-ray crystallography should confirm stereochemistry .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical methods:
- NMR spectroscopy (¹H and ¹³C) to confirm the cyclopropane ring and benzoyl substituent.
- Mass spectrometry (HRMS or LC-MS) for molecular weight verification.
- Thermogravimetric analysis (TGA) to assess thermal stability and potential impurities .
- Polarimetry or circular dichroism (CD) for stereochemical validation .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In basic conditions (pH > pKa ~4.5), the compound becomes water-soluble due to deprotonation. Stability studies should include:
- pH stability assays (e.g., monitor degradation via HPLC in buffers ranging from pH 2–9).
- Light sensitivity tests (store in amber vials if photodegradation is observed).
- Long-term storage recommendations (lyophilized form at -20°C for aqueous solutions; desiccated for solid-state storage) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer : Based on structural analogs (e.g., dopaminergic receptor ligands), employ:
- Radioligand binding assays using D2/D4 receptor-expressing cell membranes to measure affinity (Ki values).
- Functional assays (e.g., cAMP inhibition for G-protein coupled receptors).
- Molecular docking simulations to predict binding modes, guided by X-ray crystallographic data of receptor-ligand complexes .
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of sublimation) of this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To address this:
- Reproduce synthesis and purification protocols from conflicting studies (e.g., recrystallization solvents, vacuum sublimation parameters).
- Validate purity via differential scanning calorimetry (DSC) and elemental analysis.
- Cross-reference data with NIST Standard Reference Database 69 for phase-change enthalpies .
Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity or reduced metabolic degradation?
- Methodological Answer : Use in silico tools:
- QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with activity.
- Metabolic stability prediction (e.g., CYP450 enzyme interaction via Schrödinger’s ADMET Predictor).
- Free-energy perturbation (FEP) simulations to guide synthetic prioritization of derivatives .
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility in peer-reviewed publications?
- Methodological Answer : Follow academic writing standards (e.g., Beilstein Journal guidelines):
- Detailed experimental sections : Include molar ratios, reaction times, temperatures, and purification steps.
- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files).
- Reference known compounds : Cite CAS numbers (e.g., 3471-10-1 for trans-2-phenylcyclopropanecarboxylic acid) to avoid ambiguity .
Q. How should researchers address variability in biological assay results across different laboratories?
- Methodological Answer : Standardize protocols:
- Positive/Negative Controls : Use established ligands (e.g., haloperidol for dopamine receptors) in every assay batch.
- Inter-laboratory validation : Share aliquots of the compound and cell lines to minimize batch effects.
- Statistical reporting : Use ANOVA or mixed-effects models to account for technical vs. biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
